

Physical and chemical properties of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-O-Isopropylidenecytidine

Cat. No.: B1583217

[Get Quote](#)

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylidenecytidine is a protected nucleoside derivative of cytidine, a fundamental component of ribonucleic acid (RNA). The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar serves as a crucial protecting group strategy in synthetic organic chemistry, particularly in the synthesis of modified nucleosides, nucleotides, and oligonucleotides. This temporary protection allows for selective modification at other positions of the cytidine molecule, such as the 5'-hydroxyl group or the cytosine base. Its application is pivotal in the development of therapeutic oligonucleotides, antiviral agents, and other specialized biochemical probes. This guide provides a comprehensive overview of the physical and chemical properties of **2',3'-O-Isopropylidenecytidine**, detailed experimental protocols for its synthesis and purification, and its role in further chemical transformations.

Physical and Chemical Properties

The physical and chemical characteristics of **2',3'-O-Isopropylidenecytidine** are fundamental to its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of 2',3'-O-Isopropylidenecytidine

Property	Value	Source/Comment
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₅	[1]
Molecular Weight	283.28 g/mol	[1]
CAS Number	362-42-5	[2]
Appearance	White to off-white crystalline solid	General knowledge from chemical suppliers
Melting Point	Data not available for cytidine derivative. (2',3'-O-Isopropylideneadenosine: 221-222 °C)	The melting point for the analogous adenosine compound is provided for reference.
Solubility	Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water and non-polar organic solvents.	General solubility trends for protected nucleosides.
Storage Conditions	Store in a cool, dry place, protected from light and moisture.	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2',3'-O-Isopropylidenecytidine**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific, experimentally verified spectrum with full assignment for **2',3'-O-Isopropylidenecytidine** is not provided, the chemical structure and properties listed in Table 1 can be used to predict the expected NMR signals.

Isopropylideneцитидине is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted ^1H NMR Chemical Shifts (in DMSO-d₆):

- H-6: ~7.8 ppm (d)
- H-5: ~5.8 ppm (d)
- H-1': ~5.9 ppm (d)
- H-2', H-3': ~4.8-5.0 ppm (m)
- H-4': ~4.2 ppm (m)
- H-5'a, H-5'b: ~3.5-3.7 ppm (m)
- Isopropylidene CH₃: ~1.3, 1.5 ppm (s)
- NH₂: ~7.2 ppm (br s)
- 5'-OH: ~5.1 ppm (t)

Predicted ^{13}C NMR Chemical Shifts (in DMSO-d₆):

- C-4: ~165 ppm
- C-2: ~155 ppm
- C-6: ~141 ppm
- C-5: ~94 ppm
- C-1': ~90 ppm
- C-4': ~85 ppm
- C-2', C-3': ~81-83 ppm

- C-5': ~61 ppm
- Isopropylidene C(CH₃)₂: ~113 ppm
- Isopropylidene CH₃: ~25, 27 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **2',3'-O-Isopropylidenedecytidine**, the expected molecular ion peak [M+H]⁺ would be at m/z 284.29.

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of **2',3'-O-Isopropylidenedecytidine** under EI-MS would likely involve the loss of the isopropylidene group, cleavage of the glycosidic bond, and fragmentation of the ribose and cytosine rings. Key expected fragments include:

- m/z 268: [M - CH₃]⁺
- m/z 111: [Cytosine+H]⁺
- m/z 173: [Ribose-isopropylidene fragment]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **2',3'-O-Isopropylidenedecytidine**.

Synthesis of 2',3'-O-Isopropylidenedecytidine

This protocol describes the acid-catalyzed reaction of cytidine with acetone.

Materials:

- Cytidine
- Anhydrous Acetone
- 2,2-Dimethoxypropane

- Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
- Saturated Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Methanol
- Diethyl Ether

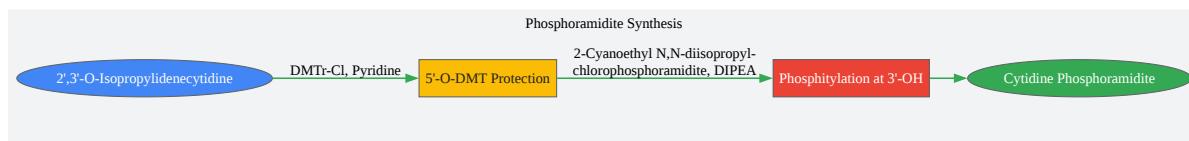
Procedure:

- Suspend cytidine in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- Filter the mixture to remove any inorganic salts.
- Evaporate the filtrate under reduced pressure to obtain a crude solid.
- Dissolve the crude solid in a minimal amount of methanol.
- Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude **2',3'-O-Isopropylidenecytidine**.

Purification by Recrystallization

Recrystallization is a common method to purify the crude product.

Procedure:

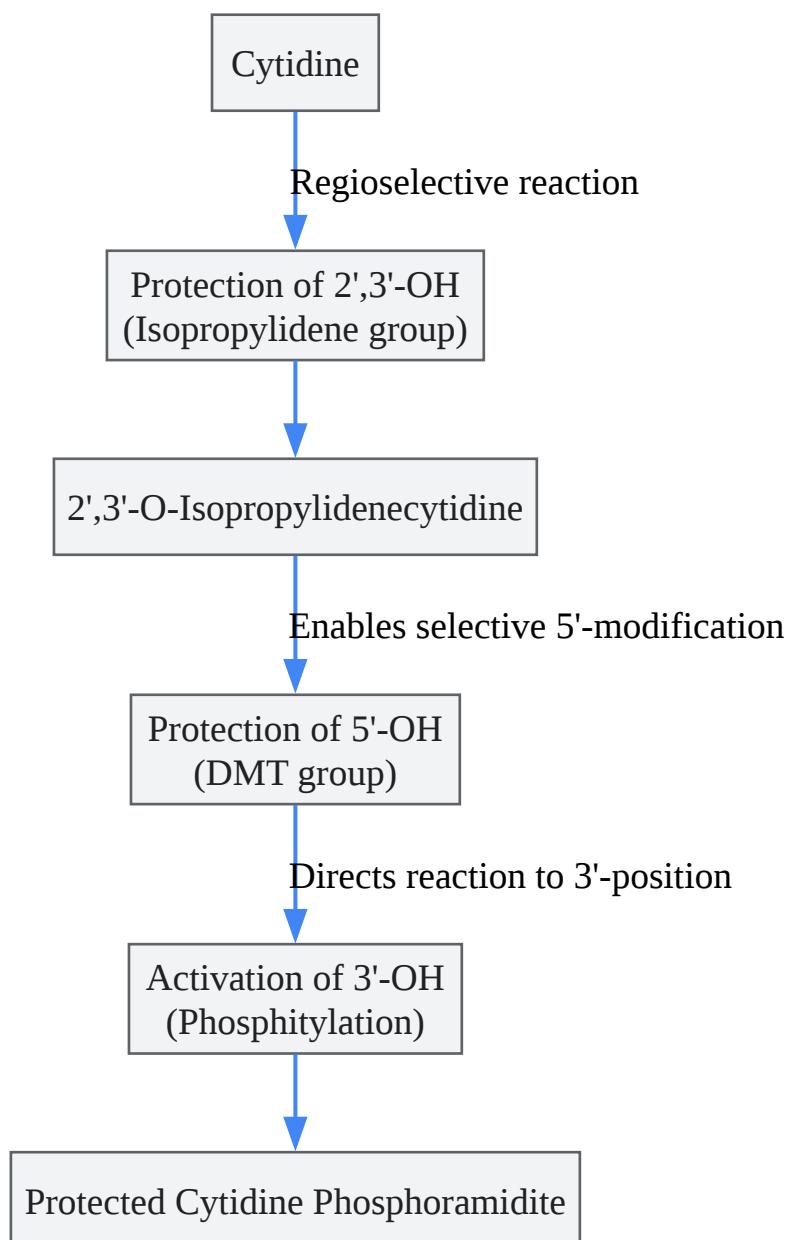

- Dissolve the crude **2',3'-O-Isopropylidenecytidine** in a minimum amount of hot methanol.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a pad of celite.
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
- Dry the purified crystals under vacuum to obtain pure **2',3'-O-Isopropylidenecytidine**.

Applications in Drug Development and Research

2',3'-O-Isopropylidenecytidine is a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

One of the primary applications of **2',3'-O-Isopropylidenecytidine** is in the preparation of phosphoramidite building blocks for automated solid-phase oligonucleotide synthesis.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a cytidine phosphoramidite building block.

The workflow begins with the selective protection of the 5'-hydroxyl group of **2',3'-O-Isopropylidene**cytidine with a dimethoxytrityl (DMT) group. This is followed by phosphorylation of the free 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The resulting phosphoramidite is then ready for use in automated oligonucleotide synthesizers.

Logical Relationships in Synthesis

The synthesis of **2',3'-O-Isopropylidene**cytidine and its subsequent conversion to a phosphoramidite involves a series of logical steps centered around the use of protecting groups to achieve regioselectivity.

[Click to download full resolution via product page](#)

Caption: Logical flow of the synthetic strategy.

This diagram illustrates the strategic use of the isopropylidene protecting group to free up the 5'- and subsequently the 3'-hydroxyl groups for specific chemical modifications, which is a cornerstone of nucleoside chemistry for oligonucleotide synthesis.

Conclusion

2',3'-O-Isopropylidenecytidine is an indispensable tool for chemists and researchers in the field of drug development and nucleic acid chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable starting material for the construction of complex and biologically important molecules. A thorough understanding of its characteristics and handling is crucial for its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. compoundchem.com [compoundchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2',3'-O-Isopropylidenecytidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583217#physical-and-chemical-properties-of-2-3-o-isopropylidenecytidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com